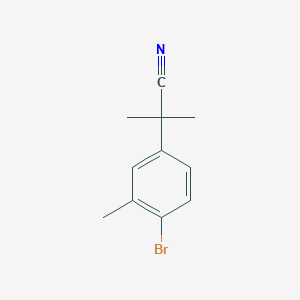
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
This typically includes the compound’s systematic name, common names, and structural formula. It may also include the compound’s purpose or role in industrial or scientific applications.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Phenanthrene Synthesis : A study by Matsumoto, Ilies, and Nakamura (2011) demonstrates the use of a related compound in the [4+2] benzannulation reaction with alkynes, yielding phenanthrenes. This reaction is notable for its tolerance of sensitive functional groups, including bromide, showcasing the compound's versatility in synthesizing complex polycyclic aromatic hydrocarbons (Matsumoto, Ilies, & Nakamura, 2011).
Intermediate in PI3K/mTOR Inhibitors : Lei et al. (2015) reported on the synthesis of a closely related compound as a crucial intermediate in the production of PI3K/mTOR inhibitors. This highlights the compound's role in the development of targeted therapies for diseases, emphasizing its importance in medicinal chemistry (Lei et al., 2015).
Photochemistry of Analog Compounds : The solution and solid-state photochemistry of related compounds, as discussed by Liang et al. (1994), provide insights into the behavior of such molecules under irradiation. This study is significant for understanding the photostability and photoreactivity of materials useful in photochemical applications (Liang et al., 1994).
Material Science and Luminescence
Luminescent Materials : Research on heteroleptic tridentate ruthenium(II) complexes involving closely related compounds has shed light on their potential for creating luminescent materials. Such studies are pivotal for developing new materials for electronic and photonic applications, indicating the broader implications of these compounds in material science (Bhaumik et al., 2010).
Fluorescent Polystyrene Preparation : Zhou et al. (2014) utilized a related compound for initiating the atom transfer radical polymerization (ATRP) of styrene, resulting in fluorescent polystyrene. This application underscores the compound's role in polymer science, particularly in creating polymers with specific optical properties (Zhou et al., 2014).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8-6-9(4-5-10(8)12)11(2,3)7-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKMMFEPRVVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile | |
CAS RN |
1006390-25-5 | |
| Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
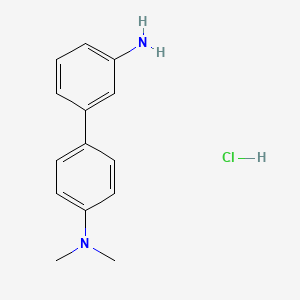
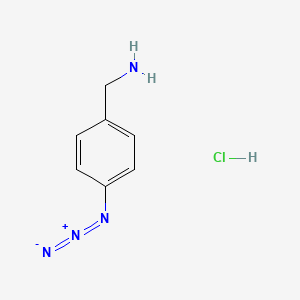
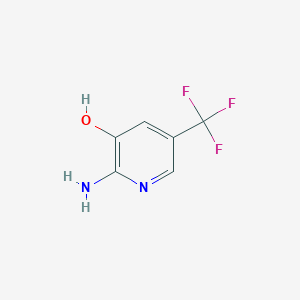
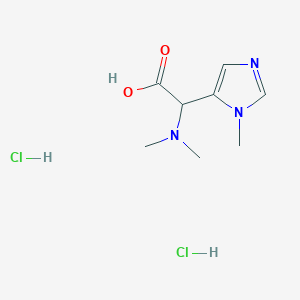
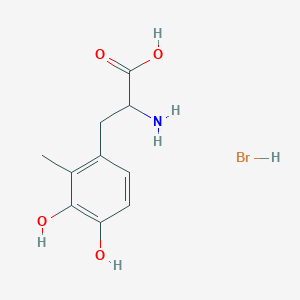
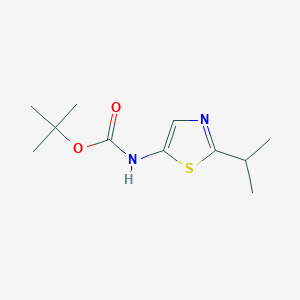
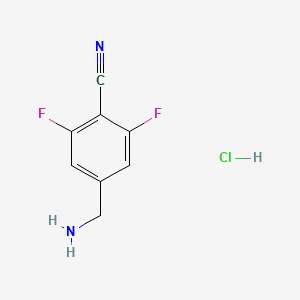
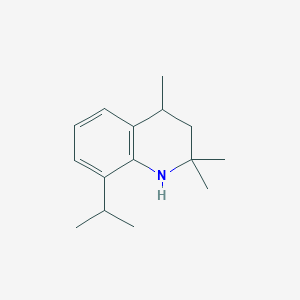
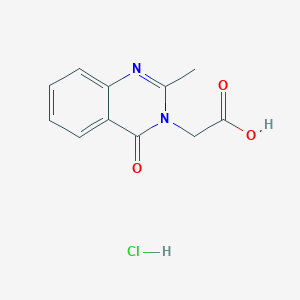
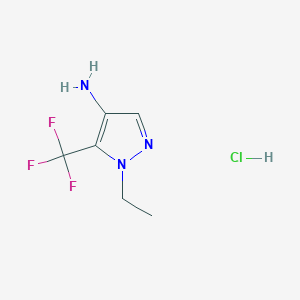
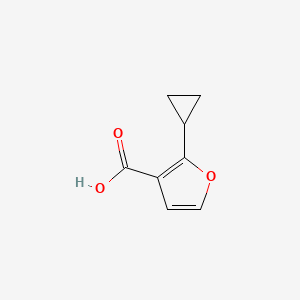
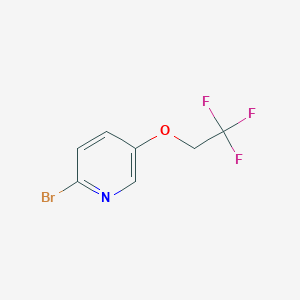
copper(I)](/img/structure/B1528346.png)